molecular formula C11H10N4O B13874556 4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile

4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile

Cat. No.: B13874556
M. Wt: 214.22 g/mol
InChI Key: BQFVIVASGWEARS-UHFFFAOYSA-N
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Description

4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyridine rings. These structures are known for their significant roles in various chemical and biological processes. The presence of the imidazole ring, in particular, is notable due to its involvement in many pharmacologically active compounds .

Preparation Methods

The synthesis of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile lies in its combined structure of imidazole and pyridine rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H10N4O/c1-8-6-15(7-14-8)10-5-13-9(4-12)3-11(10)16-2/h3,5-7H,1-2H3

InChI Key

BQFVIVASGWEARS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(N=C2)C#N)OC

Origin of Product

United States

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